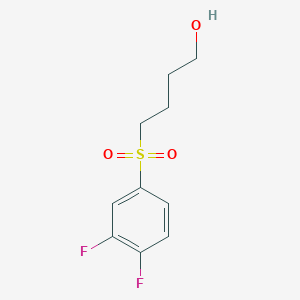
4-((3,4-Difluorophenyl)sulfonyl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-Difluorophenyl)sulfonyl)butan-1-ol is an organic compound characterized by the presence of a sulfonyl group attached to a butanol chain, with two fluorine atoms on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Difluorophenyl)sulfonyl)butan-1-ol typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with butanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-((3,4-Difluorophenyl)sulfonyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((3,4-Difluorophenyl)sulfonyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((3,4-Difluorophenyl)sulfonyl)butan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The fluorine atoms on the phenyl ring can influence the compound’s reactivity and stability by altering the electronic properties of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Iodophenyl)butan-1-ol
- 4-(4-Bromophenyl)butan-1-ol
- 4-(4-Chlorophenyl)butan-1-ol
Uniqueness
4-((3,4-Difluorophenyl)sulfonyl)butan-1-ol is unique due to the presence of both fluorine atoms and a sulfonyl group, which impart distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the sulfonyl group provides a site for further chemical modifications.
Eigenschaften
Molekularformel |
C10H12F2O3S |
|---|---|
Molekulargewicht |
250.26 g/mol |
IUPAC-Name |
4-(3,4-difluorophenyl)sulfonylbutan-1-ol |
InChI |
InChI=1S/C10H12F2O3S/c11-9-4-3-8(7-10(9)12)16(14,15)6-2-1-5-13/h3-4,7,13H,1-2,5-6H2 |
InChI-Schlüssel |
RDBQOUFDBVNMGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCCCO)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



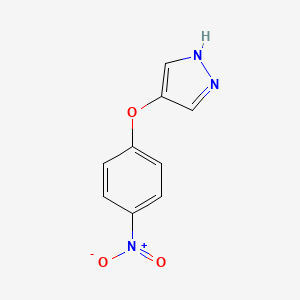
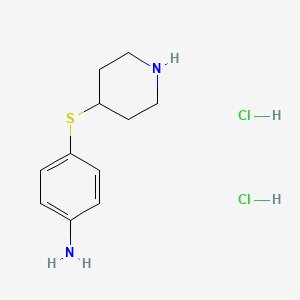

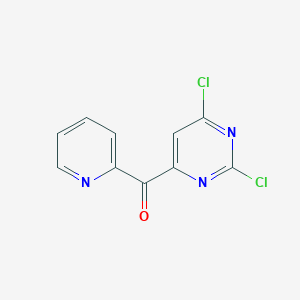

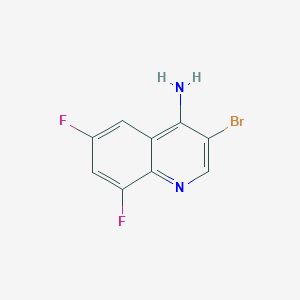
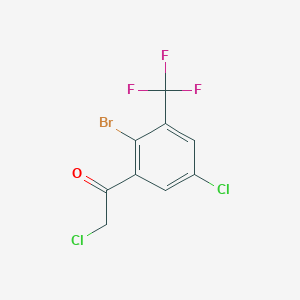
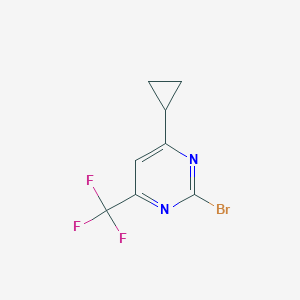
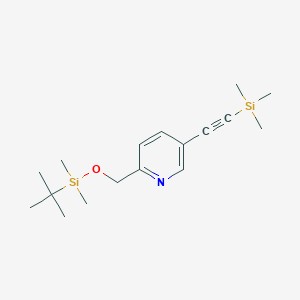
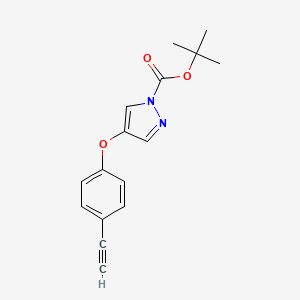
![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)
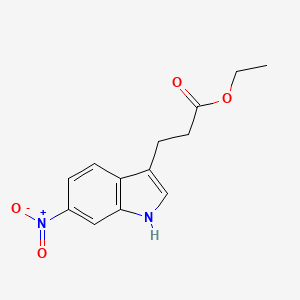
![N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13725445.png)
